Carsalam

Catalog No.
S003803
CAS No.
2037-95-8
M.F
C8H5NO3
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carsalam

CAS Number

2037-95-8

Product Name

Carsalam

IUPAC Name

1,3-benzoxazine-2,4-dione

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11)

InChI Key

OAYRYNVEFFWSHK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)O2

Synonyms

1,3-benzoxazine-2,4-dione, 2H-1,3-benzoxazin-4(3H)-one, 2H-1,3-benzoxazine-2,4(3H)-dione, carsalam

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)O2

Description

The exact mass of the compound Carsalam is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758885. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Supplementary Records. It belongs to the ontological category of benzoxazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Neuroscience

Pharmaceuticals

Chemical Engineering

Biochemistry

Medical Research

Analytical Chemistry

Anti-infection Chemical

Environmental Remediation

Higher Education

Carsalam, chemically known as 2H-1,3-benzoxazine-2,4(3H)-dione, is a compound with the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol. It appears as an off-white to light brown crystalline powder and is recognized for its analgesic properties. The compound is also known by several synonyms, including Carbonylsalicylamide and ruhmal .

As Carsalam hasn't been widely used therapeutically, its precise mechanism of action remains unclear. However, due to its structural similarity to aspirin, it is believed to work via a similar mechanism involving the inhibition of the cyclooxygenase (COX) enzyme, which plays a role in pain and inflammation []. Further research is needed to fully understand its mechanism.

, notably alkaline hydrolysis. Kinetic studies indicate that the reaction follows a fractional order with respect to hydroxide ion concentration. This suggests that the reaction mechanism may involve multiple steps or pathways . The compound can also react with diethyl carbonate in the presence of alkali ethoxide to form new derivatives .

Several methods are available for synthesizing Carsalam:

  • Reaction with Diethyl Carbonate: Salicylamide reacts with diethyl carbonate in the presence of alkali ethoxide to produce Carsalam .
  • Ethyl Chloroformate Method: Another synthesis route involves the reaction of salicylamide with ethyl chloroformate, which also yields Carsalam .
  • N-Methylisatoic Anhydride: This method involves using N-methylisatoic anhydride in the synthesis process .

Carsalam is primarily used in pharmaceutical formulations due to its analgesic and anti-inflammatory properties. It is explored in drug development aimed at treating conditions such as arthritis and other inflammatory diseases. Its unique chemical structure allows it to interact effectively with biological targets, making it a valuable compound in medicinal chemistry .

Interaction studies have indicated that Carsalam can affect various biochemical pathways, particularly those involved in inflammation and pain signaling. Its interactions with surfactants have been studied to understand its solubilization capabilities, which can enhance its bioavailability in drug formulations . Additionally, its kinetic behavior during hydrolysis provides insights into its stability and reactivity under physiological conditions.

Carsalam shares structural similarities with several other compounds in the benzoxazine family. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1,3-Benzoxazine-2,4-dioneBenzoxazineBasic structure similar to Carsalam
2H-1,4-benzoxazine-2,3(4H)-dioneBenzoxazineDifferent dione structure affecting reactivity
6-Chloro-2H-benzoxazine-2,4(3H)-dioneHalogenated benzoxazineEnhanced reactivity due to chlorine atom
3-Methyl-2H-1,3-benzoxazine-2,4(3H)-dioneMethyl-substituted benzoxazineAltered pharmacological properties

Uniqueness of Carsalam: What sets Carsalam apart from these similar compounds is its specific analgesic activity and the unique combination of functional groups that contribute to its biological efficacy. The presence of the carbonyl group adjacent to the nitrogen atom plays a critical role in its interaction with biological targets.

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.026943022 g/mol

Monoisotopic Mass

163.026943022 g/mol

Heavy Atom Count

12

UNII

685H843ULU

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2037-95-8

Wikipedia

Carsalam

Dates

Modify: 2023-09-12

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